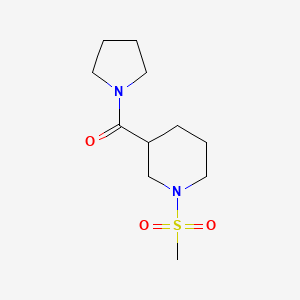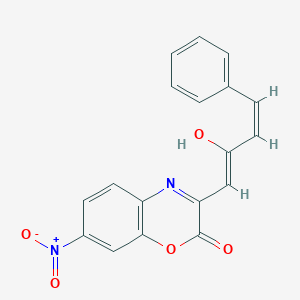![molecular formula C18H22N6O2 B6118856 1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and tumor growth.
Biochemical and Physiological Effects:
1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been shown to have biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer and tumor growth, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol in lab experiments include its potential for treating various diseases and its ability to inhibit the activity of certain enzymes and proteins. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol. These include further studies on its mechanism of action, its potential for treating neurodegenerative diseases, and its potential toxicity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol involves a multi-step process. The first step involves the synthesis of 1-(1H-indazol-1-yl)acetyl chloride by reacting 1H-indazole with acetyl chloride in the presence of a base. The second step involves the synthesis of 1-(1H-indazol-1-yl)acetic acid by hydrolyzing 1-(1H-indazol-1-yl)acetyl chloride with water. The third step involves the synthesis of 1-(1H-indazol-1-yl)acetic acid hydrazide by reacting 1-(1H-indazol-1-yl)acetic acid with hydrazine hydrate. The fourth step involves the synthesis of 1-(1H-indazol-1-yl)acetyl hydrazide by reacting 1-(1H-indazol-1-yl)acetic acid hydrazide with acetic anhydride. The fifth step involves the synthesis of 1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol by reacting 1-(1H-indazol-1-yl)acetyl hydrazide with 1-(4-chlorobutyl)-4-azido-1H-1,2,3-triazole in the presence of a reducing agent.
Applications De Recherche Scientifique
1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been studied for its potential in scientific research applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-2-indazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-13(25)16-11-23(21-20-16)15-6-8-22(9-7-15)18(26)12-24-17-5-3-2-4-14(17)10-19-24/h2-5,10-11,13,15,25H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHBZLWYIABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4C=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)

![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)



![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)
